N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Overview
Description
“N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine” is also known as Acetamide . It has a molecular formula of C10H20N2O2 and a molecular weight of 200.278 .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine” is represented by the formula C10H20N2O2 .Scientific Research Applications
Corrosion Inhibition and Materials Engineering
A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes with ligands including a compound similar to N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine. These complexes demonstrated significant corrosion inhibition properties on mild steel in acidic conditions. This research establishes a link between coordination chemistry and corrosion engineering, suggesting applications in materials protection and engineering (Das et al., 2017).
Synthetic Chemistry and Catalysis
Lee et al. (2019) reported on the synthesis and characterization of cadmium(II) complexes containing N,N',X-tridentate ligands derived from N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine. These complexes were used to initiate the polymerization of lactide, demonstrating the compound's potential use in catalysis and polymer science (Lee et al., 2019).
Pharmacology and Drug Discovery
Although the specific compound N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine was not directly identified in pharmacological research, related compounds have been studied for their interactions with receptors and potential therapeutic applications. For instance, Eshleman et al. (2018) studied psychoactive substituted N-benzylphenethylamines, which share structural similarities, for their potency and efficacy at serotonin receptors, indicating potential research applications in pharmacology and neuroscience (Eshleman et al., 2018).
Analytical and Forensic Chemistry
Research by Uchiyama et al. (2015) identified novel psychoactive substances including a piperazine derivative, highlighting the importance of N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine and its derivatives in the development of analytical methods for the detection and identification of new psychoactive substances in forensic toxicology (Uchiyama et al., 2015).
properties
IUPAC Name |
N,N-dimethyl-2-(piperidin-3-ylmethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZNEJQMUZYHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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